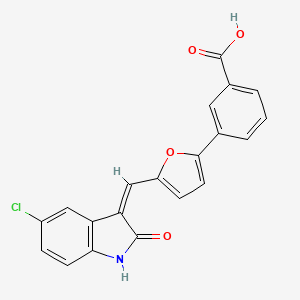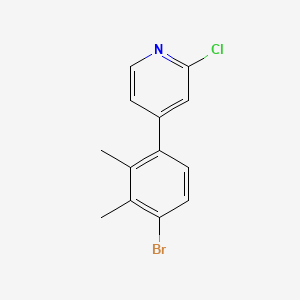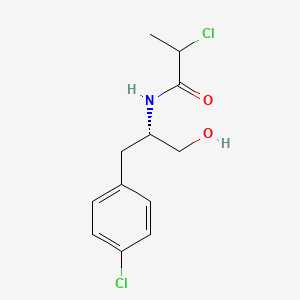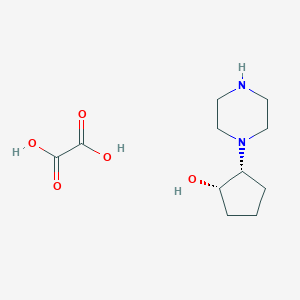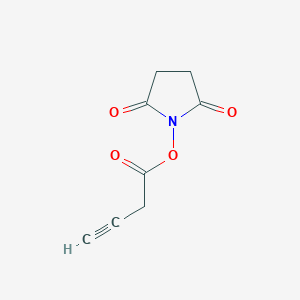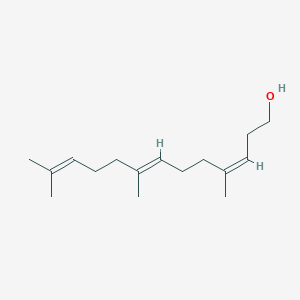
(3Z,7E)-4,8,12-Trimethyltrideca-3,7,11-trien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z,7E)-Homofarnesol is a naturally occurring sesquiterpene alcohol. It is a derivative of farnesol, which is a key intermediate in the biosynthesis of various natural products, including sterols, carotenoids, and sesquiterpenes. The compound is characterized by its unique structure, which includes a conjugated diene system and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,7E)-Homofarnesol typically involves the homologation of farnesol derivatives. One common method includes the ozonolysis of Z,Z,Z-cylonona-1,4,7-triene, leading to a 1,9-difunctionalized Z,Z-3,6-nonadiene. This intermediate can then be converted into (3Z,7E)-Homofarnesol through a series of Wittig reactions .
Industrial Production Methods
Industrial production of (3Z,7E)-Homofarnesol often involves the use of commercially available starting materials such as farnesol. The process includes several steps of chemical transformations, including ozonolysis, Wittig reactions, and purification steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(3Z,7E)-Homofarnesol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of (3Z,7E)-Homofarnesal and (3Z,7E)-Homofarnesoic acid.
Reduction: Formation of fully saturated homofarnesol derivatives.
Substitution: Formation of various substituted homofarnesol derivatives depending on the nucleophile used.
Scientific Research Applications
(3Z,7E)-Homofarnesol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex natural products and pharmaceuticals.
Biology: Studied for its role in cell signaling and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the production of fragrances and as a flavoring agent due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (3Z,7E)-Homofarnesol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Farnesol: A precursor to (3Z,7E)-Homofarnesol with similar structural features but lacking the conjugated diene system.
Nerolidol: Another sesquiterpene alcohol with a different arrangement of double bonds.
Geraniol: A monoterpene alcohol with a similar hydroxyl group but a shorter carbon chain.
Uniqueness
(3Z,7E)-Homofarnesol is unique due to its specific double bond configuration (3Z,7E) and its ability to participate in a wide range of chemical reactions. Its structural features make it a valuable intermediate in the synthesis of various natural products and pharmaceuticals .
Properties
Molecular Formula |
C16H28O |
|---|---|
Molecular Weight |
236.39 g/mol |
IUPAC Name |
(3Z,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol |
InChI |
InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17/h8,10,12,17H,5-7,9,11,13H2,1-4H3/b15-10+,16-12- |
InChI Key |
KOICZDDAVPYKKX-HDVIWIBHSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C\CCO)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCO)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


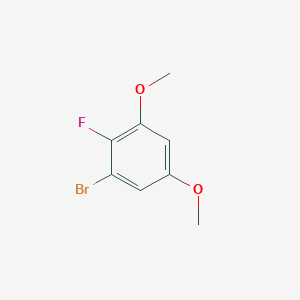

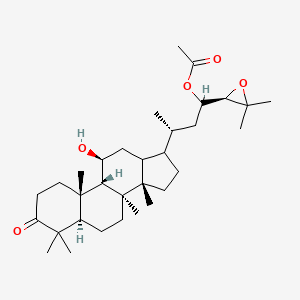
![Ethyl imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B14025525.png)

![1-(Bicyclo[2.2.2]octan-1-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14025545.png)
![10,16-dimethyl-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14025550.png)
![[3-(4-methylphenyl)-5-(morpholin-4-ylmethylideneamino)imidazol-4-yl]-phenylmethanone](/img/structure/B14025561.png)
